Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(2)15-10(14)7-3-4-8-9(5-7)16-11(12)13-8/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKTWZARGBVQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-amino-1,3-benzoth
Biological Activity
Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, which is known for its broad spectrum of biological activities. The structure can be represented as follows:
This structure features a benzothiazole ring with an amino group and a carboxylate moiety, which contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in cancer therapy.
In Vitro Studies
- Mechanism of Action : The compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to G2/M phase arrest and induction of apoptosis in cancer cells, suggesting its potential as an antitumor agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.49 ± 0.12 | Apoptosis induction |
| A549 | 3.43 ± 0.066 | G2/M phase arrest |
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have also been extensively studied. This compound has shown activity against a range of bacterial strains.
Minimum Inhibitory Concentration (MIC)
In comparative studies, this compound demonstrated MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |
|---|---|---|
| E. coli | 40 | Comparable to Ceftriaxone |
| S. aureus | 30 | Higher than standard |
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties.
In Vivo Studies
In animal models, this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) significantly when administered at therapeutic doses .
Table 3: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 45 |
| TNF-alpha | 200 | 60 |
Neuroprotective Effects
Emerging research suggests that benzothiazole derivatives may have neuroprotective properties.
Mechanism of Neuroprotection
Studies indicate that this compound can inhibit oxidative stress pathways and promote neuronal survival in models of neurodegeneration .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole, including Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate, exhibit significant anticancer properties. These compounds interact with various protein targets involved in cancer progression. Notably, studies have shown their effectiveness against multiple cancer cell lines such as Hep-2, MCF-7, and HeLa. The mechanism of action often involves the inhibition of key kinases and pathways associated with tumor growth and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Similar benzothiazole derivatives have been linked to the modulation of neurodegenerative pathways and the protection of neuronal cells from apoptosis. For instance, certain derivatives have shown promise in models of brain diseases by mimicking the action of established neuroprotective drugs like riluzole .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
this compound has been evaluated for its antimicrobial efficacy against various pathogens. Research indicates that benzothiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism typically involves targeting bacterial gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the benzothiazole scaffold can enhance biological activity and selectivity against specific targets. For example, substituents at various positions on the benzothiazole ring can significantly influence potency and pharmacokinetic profiles .
Case Study 1: Anticancer Evaluation
A series of studies synthesized pyrimidine-based benzothiazole derivatives that were tested for antiproliferative effects on cancer cell lines. The results indicated that specific structural modifications led to enhanced activity against cancer cells while maintaining low toxicity to healthy cells .
Case Study 2: Antimicrobial Development
In a study focused on developing new antimicrobial agents, compounds based on the benzothiazole structure were shown to possess significant activity against ESKAPE pathogens (a group of bacteria known for their resistance). The lead compounds derived from these studies exhibited potent in vitro activity and promising results in vivo .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ester Groups
The ester group at the 6-position significantly influences physicochemical properties and reactivity. Key analogs include:
Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate
- Structure : Ethyl ester instead of isopropyl.
- Properties : Lower molecular weight (222.26 g/mol vs. 267.31 g/mol) and reduced steric hindrance compared to the isopropyl variant.
- Applications : Used in lead(II) coordination polymers, forming zigzag chains via O and S interactions . Commercially available, indicating established synthetic routes .
Methyl 2-Amino-1,3-Benzothiazole-6-Carboxylate
- Structure : Methyl ester.
- Properties : Smallest ester group (MW 208.24 g/mol), likely higher solubility in polar solvents.
- Applications : Intermediate in organic synthesis; CAS 66947-92-0 .
Ethyl 2-(tert-Butoxycarbonyl)-1,3-Benzothiazole-6-Carboxylate
- Structure: Incorporates a tert-butoxycarbonyl (BOC)-protected amino group.
- Properties: Enhanced stability for amino group protection during syntheses .
Heterocycle Variations: Benzothiazole vs. Benzoxazole
Replacing sulfur with oxygen in the heterocycle alters electronic and steric profiles:
Ethyl 2-Butyl-1,3-Benzoxazole-6-Carboxylate
Coordination Chemistry and Hydrogen Bonding
- Propan-2-yl Derivative : The isopropyl group may sterically hinder metal coordination, unlike the ethyl ester in [Pb(ABTC)₂]ₙ polymers, where Pb(II) forms (4 + 2) coordination with O and S .
- Hydrogen Bonding: All analogs with 2-amino groups participate in N–H⋯O/N hydrogen bonding, influencing crystal packing. Bulkier esters (e.g., isopropyl) may disrupt these interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Coordination Behavior : Smaller esters (ethyl, methyl) facilitate metal coordination, while isopropyl may limit this utility .
- Biological Activity : Ester size influences metabolic stability; isopropyl esters may resist hydrolysis better than methyl/ethyl .
- Synthetic Accessibility : Methyl and ethyl esters are commercially available, whereas the isopropyl variant may require specialized synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized for yield?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors in acetone with NHOH (pH 8–9) is a common method to form benzothiazole derivatives . Optimization involves controlling temperature (e.g., 170°C in polyphosphoric acid for cyclization) and solvent choice (e.g., ethanol-water mixtures for hydrolysis) . Monitoring via HPLC ensures purity during synthesis .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is essential for confirming substituent positions, such as distinguishing between methoxy and carboxylate groups . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95%) .
Q. What are the primary functionalization reactions applicable to the amino and carboxylate groups in this compound?
- Answer : The amino group can undergo acylation (e.g., with chloroacetyl chloride) , while the carboxylate is amenable to esterification or amidation. Substitution reactions at the 6-position (e.g., bromination) enable further derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing substitution patterns on the benzothiazole ring?
- Answer : Discrepancies in NMR shifts (e.g., δ 3.91 ppm for methoxy protons vs. δ 10.74 ppm for amide protons) may arise from steric or electronic effects. Comparative analysis with known analogs (e.g., Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, InChI Key: VZOPRRYQDHCORU) and 2D NMR (COSY, HSQC) can clarify assignments .
Q. What experimental strategies elucidate the mechanism of anticancer activity in benzothiazole derivatives?
- Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., methoxy to bromo groups) and testing cytotoxicity. Molecular docking against targets like topoisomerase II or kinase enzymes, combined with in vitro assays (e.g., MTT on cancer cell lines), identifies key pharmacophores .
Q. How do computational methods enhance the understanding of structure-activity relationships in benzothiazole-based compounds?
- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model interactions with biological targets, such as DNA intercalation or enzyme inhibition .
Methodological Considerations
-
Data Table : Key Spectral Data for this compound
Technique Key Observations Reference H NMR δ 3.91 ppm (methoxy), δ 6.8–7.5 ppm (aromatic protons) MS (ESI+) m/z 266.1 [M+H] HPLC Retention time: 8.2 min (C18 column, 70% acetonitrile/water) -
Contradiction Analysis : Conflicting bioactivity results (e.g., antimicrobial vs. anticancer) may arise from assay conditions (e.g., bacterial strain specificity). Cross-validation using standardized protocols (CLSI guidelines) is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
